molecular formula C20H36N2O3S B043762 Ibutilide CAS No. 122647-31-8

Ibutilide

カタログ番号 B043762
CAS番号: 122647-31-8
分子量: 384.6 g/mol
InChIキー: ALOBUEHUHMBRLE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ibutilide is recognized as a significant advancement in the pharmacological management of atrial flutter and fibrillation. As a 'pure' class III antiarrhythmic drug, its primary mechanism involves the prolongation of the myocardial action potential duration. This unique action is achieved through the activation of a late inward sodium current and potentially blocking the rapidly activating component of the cardiac delayed rectifier potassium current. Due to its efficacy, Ibutilide has been a focal point in clinical trials aimed at converting atrial flutter or fibrillation into sinus rhythm, showcasing success rates between 33% to 57% across various studies (Foster, Wilde, & Markham, 1997).

科学的研究の応用

1. Cardioversion of Atrial Flutter and Fibrillation

  • Summary of Application: Ibutilide, a class III antiarrhythmic agent, is primarily used for conversion of atrial flutter and fibrillation. It’s a good alternative to electrical cardioversion .
  • Methods of Application: Ibutilide is administered to patients with atrial fibrillation and flutter. It has a conversion rate of up to 75% to 80% in recent-onset atrial fibrillation and flutter. The conversion rate is higher for atrial flutter than for atrial fibrillation .
  • Results or Outcomes: Ibutilide has shown to be safe in the conversion of chronic atrial fibrillation/flutter among patients receiving oral amiodarone therapy. It facilitates transthoracic defibrillation and decreases the energy requirement of electrical cardioversion by both monophasic and biphasic shocks .

2. Radiofrequency Catheter Ablation of Persistent Atrial Fibrillation

  • Summary of Application: Ibutilide is used during radiofrequency catheter ablation of persistent atrial fibrillation to explore the success rate of conversion and related influential factors, and to analyze the effects of ibutilide on postoperative recurrence .
  • Methods of Application: Ibutilide is administered to patients who failed in conversion of AF to normal sinus rhythm by intraoperative catheter ablation .
  • Results or Outcomes: The overall success rate of conversion using ibutilide administration was 59.9%. The success rate was associated with weight, the duration of AF, diameter of left atrium (LAD), and N-terminal pro-brain natriuretic peptide (NT-proBNP) level .

1. Cardioversion of Atrial Flutter and Fibrillation

  • Summary of Application: Ibutilide, a class III antiarrhythmic agent, is primarily used for conversion of atrial flutter and fibrillation. It’s a good alternative to electrical cardioversion .
  • Methods of Application: Ibutilide is administered to patients with atrial fibrillation and flutter. It has a conversion rate of up to 75% to 80% in recent-onset atrial fibrillation and flutter. The conversion rate is higher for atrial flutter than for atrial fibrillation .
  • Results or Outcomes: Ibutilide has shown to be safe in the conversion of chronic atrial fibrillation/flutter among patients receiving oral amiodarone therapy. It facilitates transthoracic defibrillation and decreases the energy requirement of electrical cardioversion by both monophasic and biphasic shocks .

2. Radiofrequency Catheter Ablation of Persistent Atrial Fibrillation

  • Summary of Application: Ibutilide is used during radiofrequency catheter ablation of persistent atrial fibrillation to explore the success rate of conversion and related influential factors, and to analyze the effects of ibutilide on postoperative recurrence .
  • Methods of Application: Ibutilide is administered to patients who failed in conversion of AF to normal sinus rhythm by intraoperative catheter ablation .
  • Results or Outcomes: The overall success rate of conversion using ibutilide administration was 59.9%. The success rate was associated with weight, the duration of AF, diameter of left atrium (LAD), and N-terminal pro-brain natriuretic peptide (NT-proBNP) level .

3. Pretreatment for Electrical Defibrillation

  • Summary of Application: Ibutilide is used as a pretreatment before electrical defibrillation. It has been found to facilitate transthoracic defibrillation and decrease the energy requirement of electrical cardioversion by both monophasic and biphasic shocks .
  • Methods of Application: Ibutilide is administered before electrical defibrillation. The conversion rate with ibutilide pretreatment is 100% compared with 72% with no pretreatment .
  • Results or Outcomes: The use of Ibutilide as a pretreatment has shown to increase the success rate of electrical defibrillation, making it a valuable tool in the treatment of atrial fibrillation .

4. Treatment of Accessory Pathway-Mediated Atrial Fibrillation

  • Summary of Application: Ibutilide is used in the treatment of accessory pathway-mediated atrial fibrillation, where the conversion rate of ibutilide is as high as 95% .
  • Methods of Application: Ibutilide is administered to patients with accessory pathway-mediated atrial fibrillation .
  • Results or Outcomes: The use of Ibutilide in this application has shown a high success rate, making it an effective treatment option for patients with accessory pathway-mediated atrial fibrillation .

将来の方向性

While ibutilide is primarily used for the termination of atrial arrhythmias, its future use could potentially expand to other areas. For instance, it has shown promise in facilitating transthoracic defibrillation and decreasing the energy requirement of electrical cardioversion8. It also appears to show better results in atrial flutter as compared to atrial fibrillation8. However, more research is needed to fully understand its potential applications and long-term effects.


特性

IUPAC Name

N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O3S/c1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25/h12-15,20-21,23H,4-11,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOBUEHUHMBRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

122647-32-9 (Fumarate)
Record name Ibutilide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122647318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20861271
Record name N-(4-{4-[Ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ibutilide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

MW: 885.23. Crystals from acetone, mp 117-119 °C.; UV max (95% ethanol): 228, 267 nm (epsilon 16670, 894); solubility: (mg/mL): aqueous >100 (pH less than or equal to 7) /Ibutilide fumarate/, 4.73e-03 g/L
Record name Ibutilide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00308
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ibutilide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7926
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ibutilide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ibutilide is a 'pure' class III antiarrhythmic drug, used intravenously against atrial flutter and fibrillation. At a cellular level it exerts two main actions: induction of a persistent Na+ current sensitive to dihydropyridine Ca2+ channel blockers and potent inhibition of the cardiac rapid delayed rectifier K+ current, by binding within potassium channel pores. In other words, Ibutilide binds to and alters the activity of hERG potassium channels, delayed inward rectifier potassium (IKr) channels and L-type (dihydropyridine sensitive) calcium channels, Ibutilide is a 'pure' class III antiarrhythmic drug, used intravenously against atrial flutter and fibrillation. At a cellular level it exerts two main actions: induction of a persistent Na+ current sensitive to dihydropyridine Ca2+ channel blockers and potent inhibition of the cardiac rapid delayed rectifier K+ current, by binding within the channel pore cavity upon channel gating. Ibutilide has been shown to terminate atrial flutter and fibrillation in animal studies, with some risk of ventricular pro-arrhythmia. Experimental models of hypertrophy/heart failure show altered sensitivity to ibutilide, with increased dispersion of repolarization and incidence of pro-arrhythmia. Patient trials show that ibutilide is effective at terminating atrial arrhythmias when given alone, and that it can increase effectiveness and reduce energy requirements of electrical cardioversion. The risk to patients of polymorphic ventricular tachycardia necessitates careful patient selection and monitoring during and after treatment., Ibutilide injection prolongs action potential duration in isolated adult cardiac myocytes and increases both atrial and ventricular refractoriness in vivo, i.e., class III electrophysiologic effects. Voltage clamp studies indicate that ibutilide fumarate injection, at nanomolar concentrations, delays repolarization by activation of a slow, inward current (predominantly sodium), rather than by blocking outward potassium currents, which is the mechanism by which most other class III antiarrhythmics act. These effects lead to prolongation of atrial and ventricular action potential duration and refractoriness, the predominant electrophysiologic properties of ibutilide fumarate injection in humans that are thought to be the basis for its antiarrhythmic effect., Ibutilide fumarate is a new class III intravenous antiarrhythmic agent indicated for the acute termination of atrial fibrillation and flutter. Ibutilide prolongs repolarization in the atria and ventricle by enhancing the inward depolarizing, slow sodium current, a unique mechanism of action for a class III agent. Atrial refractoriness is prolonged with no evidence of reverse use dependence. Ibutilide may also block the delayed rectifier current, but this does not appear to be clinically relevant. In vitro and at high doses, ibutilide may shorten action potential duration, although this effect has not been noted clinically. Ibutilide can cause torsades de pointes in a rabbit model of proarrhythmia dependent on the formation of early afterdepolarizations. However, it causes less proarrhythmia than sotalol, dofetilide, or sematilide in this model. The pharmacokinetics of ibutilide are linear, its extravascular distribution is rapid and extensive, while its systemic clearance is high (elimination half-life 3-6 hours). Eight metabolites are formed by the liver, only one of which is slightly active. QT prolongation is dose dependent, is maximal at the end of the infusion, and returns to baseline within 2-4 hours following infusion. The pharmacokinetic and electrophysiologic characteristics of ibutilide are complementary in that any risk of proarrhythmia is made manageable by a short half-life. Almost all reported cases of drug-induced torsades de pointes ventricular tachycardia associated with ibutilide have occurred within 40 minutes of starting the infusion. Nevertheless, clinicians using ibutilide can further reduce the chance of torsades de pointes by being very familiar with the criteria for patient selection, and by being prepared to treat it should it occur. When used with full knowledge of its potential risks, ibutilide is a very effective intravenous agent for the acute termination of atrial fibrillation and flutter and is likely to become a significant treatment option for these arrhythmias.
Record name Ibutilide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00308
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ibutilide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7926
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ibutilide

CAS RN

122647-31-8, 130350-52-6, 122647-32-9
Record name Ibutilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122647-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibutilide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122647318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibutilide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00308
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(4-{4-[Ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IBUTILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2436VX1U9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ibutilide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7926
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ibutilide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A stirred suspension of lithium aluminum hydride (0.86 g, 0.0227 mol) in dry tetrahydrofuran (30 ml) under nitrogen is cooled to 0° to -5° C. and treated dropwise during 25 minutes with a solution of N-ethyl-N-heptyl-γ-oxo-4-[(methylsulfonyl)amino]benzenebutanamide as prepared in Preparation 3 (3.0 g, 0.00757 mole) in THF (30 ml). After 2.5 hours this mixture is treated dropwise with a saturated solution of sodium, potassium tartrate (10 ml) and then with ethyl acetate. The mixture is filtered and the solid is extracted with ethyl acetate. The organic solutions are dried (MgSO4) and concentrated; the residual product is combined to give 2.10 g of N-[4-[4-(ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamide. By NMR this material is the same as an authentic sample obtained from another reaction and purified by silica gel chromatography with 0.5% NH4OH-6% MeOH--CH2Cl2.
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ibutilide
Reactant of Route 2
Ibutilide
Reactant of Route 3
Reactant of Route 3
Ibutilide
Reactant of Route 4
Reactant of Route 4
Ibutilide
Reactant of Route 5
Reactant of Route 5
Ibutilide
Reactant of Route 6
Reactant of Route 6
Ibutilide

Citations

For This Compound
8,180
Citations
KT Murray - Circulation, 1998 - Am Heart Assoc
… ibutilide and likely do not contribute to its antiarrhythmic effect. Although the metabolic pathways for ibutilide … , or-adrenergic receptor blockers with ibutilide has no apparent effect on the …
Number of citations: 212 www.ahajournals.org
GV Naccarelli, KS Lee, JK Gibson… - The American journal of …, 1996 - Elsevier
Ibutilide fumarate is a new class III intravenous antiarrhythmic agent indicated for the acute termination of atrial fibrillation and flutter. Ibutilide … Ibutilide may also block the delayed …
Number of citations: 123 www.sciencedirect.com
KA Ellenbogen, HF Clemo, BS Stambler… - The American journal of …, 1996 - Elsevier
… Ibutilide's greater efficacy compared with other antiarrhythmic drugs may be related to its … flutter with ibutilide was preceded by increased atrial cycle length variability. Ibutilide rapidly …
Number of citations: 123 www.sciencedirect.com
H Oral, JJ Souza, GF Michaud, BP Knight… - … England Journal of …, 1999 - Mass Medical Soc
Background Atrial fibrillation cannot always be converted to sinus rhythm by transthoracic electrical cardioversion. We examined the effect of ibutilide, a class III antiarrhythmic agent, on …
Number of citations: 472 www.nejm.org
BS Stambler - Cardiac Electrophysiology Review, 1998 - Springer
… ibutilide’s antiarrhythmic activity against atrial tachyarrhythmias. The enhanced conversion efficacy of ibutilide … Apart from its effects on repolarization and refractoriness, ibutilide has no …
Number of citations: 15 link.springer.com
…, KT Perry, JT Vanderlugtt, Ibutilide Investigators - Journal of the American …, 1996 - Elsevier
Objectives. Currently available antiarrhythmic drugs have limited efficacy for short-term, rapid termination of atrial fibrillation and atrial flutter. Background. Ibutilide fumarate is an …
Number of citations: 446 www.sciencedirect.com
BS Stambler, MA Wood, KA Ellenbogen, KT Perry… - Circulation, 1996 - Am Heart Assoc
… minutes, of ibutilide (1.0 and 0.5 mg or 1.0 and 1.0 mg) or placebo. The conversion rate was 47% after ibutilide and 2% after placebo (P<.0001). The two ibutilide dosing regimens did …
Number of citations: 608 www.ahajournals.org
AS Volgman, PA Carberry, B Stambler… - Journal of the American …, 1998 - jacc.org
… One patient who received ibutilide, which was found to be a … This study establishes the superior efficacy of ibutilide over … the administration of ibutilide occurring at the end of infusion. …
Number of citations: 344 www.jacc.org
PR Kowey, JT VanderLugt, JR Luderer - The American journal of cardiology, 1996 - Elsevier
… All of the sustained arrhythmias except 1 occurred within 1 hour of the end of ibutilide … the ibutilide- and placebo-treated groups. For patients who failed to convert while receiving ibutilide…
Number of citations: 178 www.sciencedirect.com
RM Gowda, IA Khan, G Punukollu, BC Vasavada… - International journal of …, 2004 - Elsevier
… are more prone to develop ibutilide-induced torsade de pointes… ibutilide for cardioversion of atrial arrhythmias. Only in 87% (n=1492) patients, data were reported whether or not ibutilide …
Number of citations: 98 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。